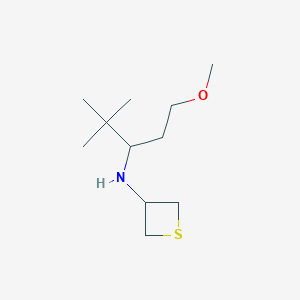
N-(1-Methoxy-4,4-dimethylpentan-3-yl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methoxy-4,4-dimethylpentan-3-yl)thietan-3-amine: is an organic compound with the molecular formula C11H23NOS It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and an amine group attached to a substituted pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxy-4,4-dimethylpentan-3-yl)thietan-3-amine typically involves the following steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under acidic or basic conditions.
Substitution on the Pentane Chain: The substituted pentane chain can be prepared by alkylation reactions, where a suitable alkyl halide reacts with a nucleophile.
Coupling Reaction: The final step involves coupling the thietan ring with the substituted pentane chain through a nucleophilic substitution reaction, where the amine group attacks the electrophilic carbon of the thietan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thietan ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-Methoxy-4,4-dimethylpentan-3-yl)thietan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thietan ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-Methoxy-4,4-dimethylpentan-3-yl)thietan-2-amine: Similar structure but with the amine group attached to a different carbon in the thietan ring.
N-(1-Methoxy-4,4-dimethylpentan-3-yl)thiolan-3-amine: Similar structure but with a thiolan ring instead of a thietan ring.
Uniqueness
N-(1-Methoxy-4,4-dimethylpentan-3-yl)thietan-3-amine is unique due to the specific positioning of the amine group and the presence of the thietan ring. These features confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1-methoxy-4,4-dimethylpentan-3-yl)thietan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NOS/c1-11(2,3)10(5-6-13-4)12-9-7-14-8-9/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHMKDAKUSQPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCOC)NC1CSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
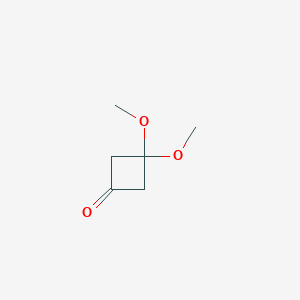
![2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride](/img/structure/B8218334.png)
![N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B8218338.png)
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B8218340.png)
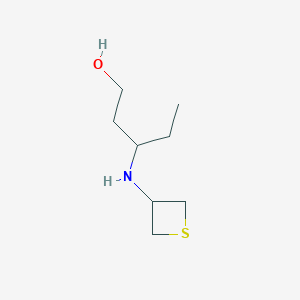
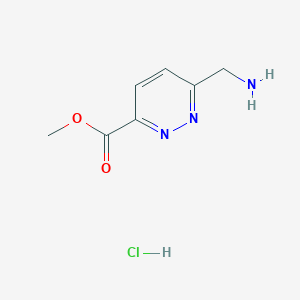
![6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8218361.png)
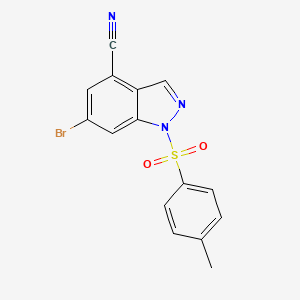
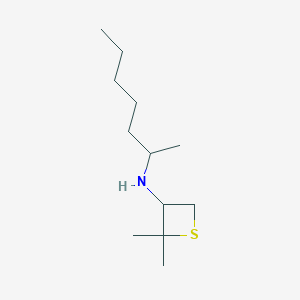
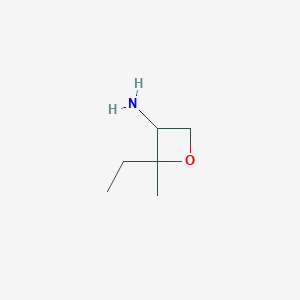
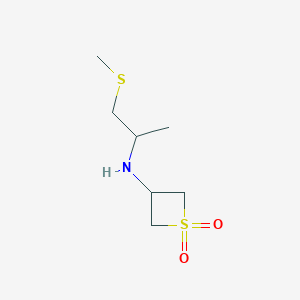
![3-Bromothieno[3,2-c]pyridin-7-amine](/img/structure/B8218422.png)
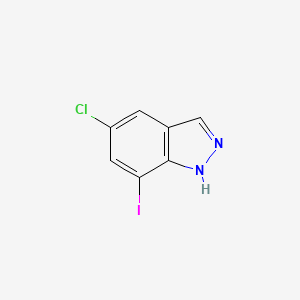
![Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8218439.png)
